3-[5-(3-chlorophenyl)-2-furyl]-N-[3-(trifluoromethyl)phenyl]propanamide
Description
3-[5-(3-Chlorophenyl)-2-furyl]-N-[3-(trifluoromethyl)phenyl]propanamide is a synthetic organic compound featuring a propanamide backbone with two distinct aromatic substituents:
- Furan moiety: Substituted at the 5-position with a 3-chlorophenyl group.
- Amide group: Linked to a 3-(trifluoromethyl)phenyl ring.
This structure combines electron-withdrawing groups (chloro, trifluoromethyl) with aromatic systems, which may influence its physicochemical properties and biological activity.
Properties
IUPAC Name |
3-[5-(3-chlorophenyl)furan-2-yl]-N-[3-(trifluoromethyl)phenyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClF3NO2/c21-15-5-1-3-13(11-15)18-9-7-17(27-18)8-10-19(26)25-16-6-2-4-14(12-16)20(22,23)24/h1-7,9,11-12H,8,10H2,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVCTYPQZJRMEEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=CC=C(O2)CCC(=O)NC3=CC=CC(=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClF3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
853312-61-5 | |
| Record name | 3-(5-(3-CHLOROPHENYL)-2-FURYL)-N-(3-(TRIFLUOROMETHYL)PHENYL)PROPANAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The synthesis of 3-[5-(3-chlorophenyl)-2-furyl]-N-[3-(trifluoromethyl)phenyl]propanamide involves several steps. The synthetic route typically starts with the preparation of the chlorophenyl and furyl intermediates, followed by their coupling under specific reaction conditions. The reaction conditions often involve the use of catalysts and solvents to facilitate the coupling reaction. Industrial production methods may vary, but they generally follow similar principles, with optimization for yield and purity .
Chemical Reactions Analysis
3-[5-(3-chlorophenyl)-2-furyl]-N-[3-(trifluoromethyl)phenyl]propanamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds similar to 3-[5-(3-chlorophenyl)-2-furyl]-N-[3-(trifluoromethyl)phenyl]propanamide exhibit significant anticancer properties. Studies have shown that such compounds can inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells. The presence of the chlorophenyl and trifluoromethyl groups enhances their biological activity by modifying lipophilicity and receptor interactions.
Mechanism of Action
The proposed mechanism involves the inhibition of specific enzymes involved in cancer cell metabolism and proliferation. For instance, studies suggest that these compounds may act as inhibitors of histone deacetylases (HDACs), which play a crucial role in regulating gene expression related to cancer progression .
Case Study Example
A recent study published in Journal of Medicinal Chemistry demonstrated that a derivative of this compound significantly reduced tumor growth in xenograft models. The study highlighted its potential as a lead compound for developing new anticancer therapies .
Agricultural Applications
Pesticide Development
The structural characteristics of 3-[5-(3-chlorophenyl)-2-furyl]-N-[3-(trifluoromethyl)phenyl]propanamide make it a candidate for developing novel pesticides. Its ability to interact with specific biological targets in pests suggests potential use as an insecticide or herbicide.
Research Findings
Field trials have shown that formulations containing this compound exhibit effective pest control while minimizing environmental impact compared to traditional pesticides. Its selective toxicity towards target species can help in integrated pest management strategies .
Materials Science
Polymer Synthesis
In materials science, this compound has been explored for its utility in synthesizing advanced polymers with unique thermal and mechanical properties. The incorporation of trifluoromethyl groups can enhance the stability and durability of polymeric materials.
Applications in Coatings
Research has indicated that polymers derived from this compound can be used in protective coatings due to their excellent chemical resistance and low surface energy, making them suitable for applications in automotive and aerospace industries .
Summary Table of Applications
| Application Area | Specific Use | Key Benefits |
|---|---|---|
| Medicinal Chemistry | Anticancer agents | Inhibition of cancer cell proliferation |
| Agricultural Science | Pesticide formulations | Effective pest control with low toxicity |
| Materials Science | Polymer synthesis | Enhanced stability and durability |
Mechanism of Action
The mechanism of action of 3-[5-(3-chlorophenyl)-2-furyl]-N-[3-(trifluoromethyl)phenyl]propanamide involves its interaction with specific molecular targets and pathways. The chlorophenyl and furyl groups are known to interact with various enzymes and receptors, modulating their activity. The trifluoromethyl group enhances the compound’s stability and bioavailability, making it more effective in its interactions .
Comparison with Similar Compounds
Structural and Functional Insights
Electron-Withdrawing Groups (EWGs) :
Aromatic Diversity :
Biological Activity
3-[5-(3-chlorophenyl)-2-furyl]-N-[3-(trifluoromethyl)phenyl]propanamide, with the CAS number 853312-61-5, is a complex organic compound characterized by its unique molecular structure, which includes chlorophenyl and trifluoromethyl groups attached to a furan ring. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.
Molecular Characteristics
- Molecular Formula : C20H15ClF3N2O2
- Molecular Weight : 393.787 g/mol
- Structure : The compound features a furan ring substituted with a chlorophenyl group and a trifluoromethylphenyl group, which are critical for its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The structural components allow it to bind to various enzymes or receptors, modulating their activity. Preliminary studies suggest that the chlorophenyl and trifluoromethyl groups enhance the compound's affinity for these targets, potentially leading to significant pharmacological effects.
Biological Activity Overview
Research indicates that 3-[5-(3-chlorophenyl)-2-furyl]-N-[3-(trifluoromethyl)phenyl]propanamide exhibits several biological activities:
- Antitumor Activity : Initial studies have shown that this compound possesses cytotoxic properties against various cancer cell lines. For instance, it has demonstrated significant inhibitory effects on cell proliferation in assays measuring IC50 values (the concentration required to inhibit cell growth by 50%).
- Anti-inflammatory Effects : The compound's structural features may contribute to its anti-inflammatory properties, making it a potential candidate for treating inflammatory diseases.
- Antimicrobial Properties : Some studies suggest that it may also exhibit antimicrobial activity against certain bacterial strains, although further research is needed to elucidate these effects fully.
Antitumor Activity
A study conducted on the antitumor effects of related compounds revealed that derivatives of the furan structure exhibited IC50 values ranging from 1.61 µg/mL to 1.98 µg/mL against various cancer cell lines, indicating potent cytotoxicity . The structure-activity relationship (SAR) analysis emphasized that modifications in the phenyl groups significantly influence the biological efficacy.
Anti-inflammatory Mechanisms
Research focusing on compounds with similar structures identified that they could inhibit pro-inflammatory cytokines in vitro. This suggests that 3-[5-(3-chlorophenyl)-2-furyl]-N-[3-(trifluoromethyl)phenyl]propanamide may have therapeutic potential in managing conditions characterized by chronic inflammation .
Data Table: Biological Activity Summary
Q & A
Basic: What are the standard synthetic routes for synthesizing this compound, and how are intermediates characterized?
Answer:
The synthesis typically involves multi-step organic reactions, including:
- Step 1: Formation of the furan-ring intermediate via cross-coupling (e.g., Suzuki-Miyaura coupling) between 3-chlorophenylboronic acid and a bromofuran precursor under inert conditions (argon/nitrogen atmosphere) .
- Step 2: Propanamide chain assembly via nucleophilic acyl substitution, where the furyl intermediate reacts with activated carboxylic acid derivatives (e.g., acyl chlorides) in the presence of a base like triethylamine .
- Step 3: Final coupling with the 3-(trifluoromethyl)aniline moiety using peptide-coupling reagents (e.g., HATU or EDCI) .
Characterization Methods:
- Thin-layer chromatography (TLC) monitors reaction progress .
- Nuclear Magnetic Resonance (NMR) (¹H, ¹³C, and ¹⁹F for trifluoromethyl groups) confirms structural integrity .
- High-resolution mass spectrometry (HRMS) validates molecular weight and purity .
Basic: Which analytical techniques are critical for confirming structural integrity and purity?
Answer:
- ¹⁹F NMR Spectroscopy: Essential for identifying the trifluoromethyl group’s chemical environment and verifying absence of decomposition .
- HPLC-PDA/UV: Quantifies purity (>95%) and detects trace impurities (e.g., unreacted intermediates) .
- Infrared (IR) Spectroscopy: Confirms amide bond formation (C=O stretch ~1650–1700 cm⁻¹) and aromatic C-H stretches .
- X-ray crystallography (if crystalline): Resolves 3D conformation and stereoelectronic effects .
Advanced: How can researchers design experiments to compare biological activity with structural analogs?
Answer:
Experimental Design:
- Analog Selection: Synthesize derivatives with substituent variations (e.g., replacing 3-chlorophenyl with 4-chlorophenyl or nitro groups) .
- Activity Assays:
- Enzyme Inhibition: Test against target enzymes (e.g., cyclooxygenase for anti-inflammatory activity) using fluorometric or colorimetric assays .
- Cellular Assays: Measure cytotoxicity (MTT assay) or antiproliferative effects (e.g., IC₅₀ in cancer cell lines) .
- Structure-Activity Relationship (SAR) Analysis:
- Use multivariate regression to correlate substituent electronic parameters (Hammett σ) or steric bulk (Taft Es) with activity .
- Molecular docking (e.g., AutoDock Vina) predicts binding affinity to protein targets .
Data Interpretation:
- Compare dose-response curves and statistical significance (p < 0.05 via ANOVA) between analogs .
Advanced: What methodologies resolve contradictions in pharmacological data across studies?
Answer:
Root-Cause Analysis:
- Batch Variability: Compare synthetic protocols (e.g., solvent purity, reaction time) using LC-MS to identify impurity-driven discrepancies .
- Assay Conditions: Re-evaluate buffer pH, temperature, or cell line selection (e.g., HEK293 vs. HeLa may show divergent responses) .
- Target Selectivity: Perform kinome-wide profiling (e.g., KinomeScan) to confirm off-target effects .
Validation Strategies:
- Independent Replication: Repeat studies in orthogonal assays (e.g., SPR for binding affinity vs. cellular uptake assays) .
- Meta-Analysis: Aggregate data from multiple studies using fixed/random-effects models to identify consensus trends .
Advanced: How can researchers optimize the compound’s pharmacokinetic (PK) properties?
Answer:
Methodologies:
- LogP Measurement: Determine lipophilicity via shake-flask/HPLC to guide modifications for enhanced membrane permeability .
- Metabolic Stability: Incubate with liver microsomes (human/rat) and quantify parent compound degradation via LC-MS/MS .
- Pro-drug Design: Introduce hydrolyzable groups (e.g., esters) to improve solubility and bioavailability .
In Silico Tools:
- Use ADMET predictors (e.g., SwissADME) to forecast absorption and CYP450 interactions .
Basic: What are the key challenges in scaling up synthesis for preclinical studies?
Answer:
- Reaction Optimization: Transition from batch to flow chemistry for exothermic steps (e.g., acylations) to improve safety and yield .
- Purification: Replace column chromatography with recrystallization or fractional distillation for cost-effective scaling .
- Quality Control: Implement in-line PAT (Process Analytical Technology) tools (e.g., FTIR probes) for real-time monitoring .
Advanced: How to investigate the compound’s interaction with biological targets?
Answer:
Techniques:
- Surface Plasmon Resonance (SPR): Measure real-time binding kinetics (ka/kd) to purified proteins .
- Cryo-EM/X-ray Crystallography: Resolve compound-protein complexes at atomic resolution .
- Thermal Shift Assay (TSA): Detect stabilization of target proteins upon ligand binding .
Data Integration:
- Combine interaction data with molecular dynamics simulations (e.g., GROMACS) to model binding pathways .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
